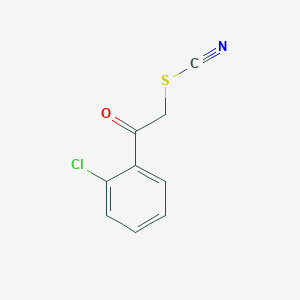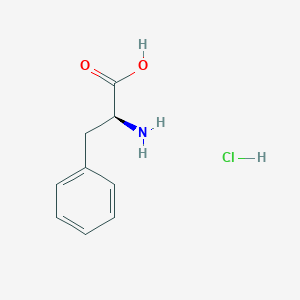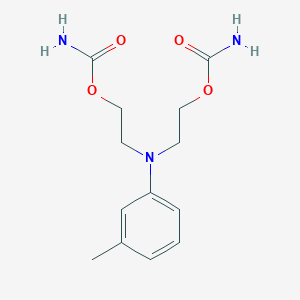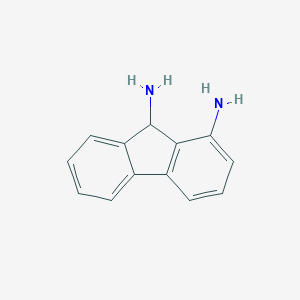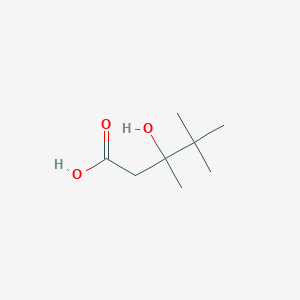
3-Hydroxy-3,4,4-trimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3,4,4-trimethylpentanoic acid (HTPA) is a naturally occurring compound that has gained considerable attention in recent years due to its potential therapeutic applications. It is a branched-chain fatty acid that is found in various sources, including human plasma, dairy products, and certain types of fish. HTPA has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3,4,4-trimethylpentanoic acid is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound has also been shown to reduce the levels of ROS in various tissues, which could be beneficial in preventing oxidative damage. Additionally, this compound has been found to induce apoptosis in cancer cells, which could be useful in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Hydroxy-3,4,4-trimethylpentanoic acid is that it is a naturally occurring compound, which means that it is generally considered safe and non-toxic. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on 3-Hydroxy-3,4,4-trimethylpentanoic acid. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of its therapeutic potential. Additionally, research could be conducted to determine the optimal dosage and delivery method for this compound. Finally, further studies could be conducted to investigate the potential use of this compound in the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a naturally occurring compound with potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for the treatment of various diseases. Although its mechanism of action is not fully understood, this compound has been the subject of numerous scientific studies, and its potential therapeutic applications continue to be investigated.
Métodos De Síntesis
3-Hydroxy-3,4,4-trimethylpentanoic acid is synthesized through the condensation of 2-methyl-1,3-propanediol and acetylacetone in the presence of a strong acid catalyst. The reaction yields a mixture of isomers, with the major product being the this compound isomer. The synthesis of this compound is relatively simple and can be performed on a large scale.
Aplicaciones Científicas De Investigación
3-Hydroxy-3,4,4-trimethylpentanoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been found to exhibit antioxidant activity, which could be useful in preventing oxidative damage in various tissues. Additionally, this compound has been shown to possess anti-cancer properties, making it a potential candidate for cancer therapy.
Propiedades
| 16466-40-3 | |
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
3-hydroxy-3,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-7(2,3)8(4,11)5-6(9)10/h11H,5H2,1-4H3,(H,9,10) |
Clave InChI |
RTKITZIRJNYAPW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(CC(=O)O)O |
SMILES canónico |
CC(C)(C)C(C)(CC(=O)O)O |
| 16466-40-3 | |
Sinónimos |
3-hydroxy-3,4,4-trimethyl-pentanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



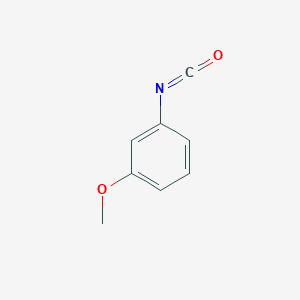
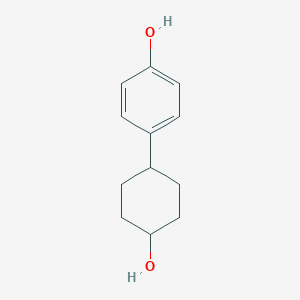
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)



